molecular formula C8H8BrClS B2356604 1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene CAS No. 13290-31-8

1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene

Cat. No.: B2356604
CAS No.: 13290-31-8
M. Wt: 251.57
InChI Key: XJHPOHQYGWJCGT-UHFFFAOYSA-N
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Description

1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene is an organosulfur compound with the molecular formula C₈H₈BrClS and a molecular weight of 251.57 g/mol. Structurally, it consists of a benzene ring substituted with a chlorine atom at the para position and a 2-bromoethylsulfanyl group (–S–CH₂CH₂Br) at the adjacent position. The sulfur atom bridges the bromoethyl chain and the aromatic ring, distinguishing it from simpler alkyl halides like 1-(2-bromoethyl)-4-chlorobenzene (C₈H₈BrCl), which lacks the sulfur bridge .

Key properties include:

  • SMILES: C1=CC(=CC=C1Cl)SCCBr
  • InChIKey: QXMJEDAVQAUFQH-UHFFFAOYSA-N
  • Physical State: Likely a liquid at room temperature (inferred from analogs like 1-[(2-bromoethyl)sulfanyl]-3-chlorobenzene, which is reported as a liquid ).

For instance, bromomethyl chlorobenzene derivatives react with thiols or sulfanyl nucleophiles under basic conditions (e.g., NaH in DMF) to form sulfanyl-linked structures .

Properties

IUPAC Name

1-(2-bromoethylsulfanyl)-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClS/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHPOHQYGWJCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene can be synthesized through a multi-step process. One common method involves the reaction of 4-chlorothiophenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to modify the functional groups present.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with modified functional groups.

Scientific Research Applications

1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene involves its interaction with molecular targets through its functional groups. The bromoethyl group can participate in nucleophilic substitution reactions, while the sulfanyl group can undergo oxidation or reduction. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Sulfanyl vs. Alkyl Halide Linkers

The sulfanyl group in this compound introduces a sulfur atom, enhancing nucleophilicity and enabling oxidation to sulfoxides or sulfones. In contrast, 1-(2-bromoethyl)-4-chlorobenzene lacks sulfur, making it more reactive in alkylation or cross-coupling reactions (e.g., nickel-catalyzed processes) .

Substituent Position Effects

The para-chloro substitution in the target compound contrasts with the meta-chloro isomer (1-[(2-bromoethyl)sulfanyl]-3-chlorobenzene). Para substitution often improves steric accessibility for reactions at the bromoethyl group, whereas meta substitution may direct reactivity toward the aromatic ring .

Functional Group Diversity

  • Azidomethyl Derivatives : Compounds like 2-(azidomethyl)-4-chloro-1-(ethylsulfanyl)benzene (C₉H₁₀ClN₃S) exhibit reactivity via azide-alkyne cycloaddition ("click chemistry"), enabling bioconjugation or polymer synthesis .
  • Halogenated Alkenes : (E)-1-(2-Bromo-2-fluorovinyl)-4-chlorobenzene contains a fluorinated vinyl group, offering unique electronic properties for materials science or medicinal chemistry .

Research Findings and Data

Key Spectral Data (Representative Examples)

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) Application Context
This compound –SH stretch (2550–2650)* 3.0–3.5 (CH₂Br), 7.2–7.5 (Ar–H) Organosulfur synthesis
1-(2-Bromoethyl)-4-chlorobenzene C–Br stretch (550–650) 3.4–3.8 (CH₂Br), 7.3–7.6 (Ar–H) Cross-coupling reactions

*Sulfanyl group vibrations are typically weak in IR but detectable via Raman spectroscopy.

Biological Activity

1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a bromoethyl sulfanyl group attached to a chlorobenzene ring, which may influence its interaction with biological systems. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Key Properties

  • Molecular Weight: 251.6 g/mol
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Melting Point: Data not extensively available; requires experimental determination.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, the introduction of halogenated groups has been linked to enhanced antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µM)MBC (µM)
This compoundTBDTBD
MA-1156 (fluoroaryl-bichalcophene)1616
MA-0944 (bichalcophene derivative)128Not Detected

Note: MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) values for this compound are yet to be determined through experimental studies.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific cellular targets, such as enzymes or receptors involved in microbial metabolism or cell signaling pathways. The presence of the sulfur atom may also facilitate nucleophilic attack mechanisms, enhancing its reactivity towards biological macromolecules.

Case Study: Antibacterial Screening

In a recent screening of various halogenated compounds, derivatives similar to this compound were tested for their antibacterial properties. The results indicated that compounds with bromine and chlorine substituents showed enhanced activity against resistant bacterial strains.

Research Findings

  • Anticancer Potential: Some studies suggest that compounds with similar structures may exhibit cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
  • Enzyme Inhibition: Preliminary data indicate that the compound could act as an inhibitor for certain enzymes, which could be beneficial in drug design targeting metabolic pathways.

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